
1-(2-Amino-4-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound is characterized by the presence of an amino group, a mercapto group, and a ketone group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Amino-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-mercaptophenylacetic acid with acetone under acidic conditions . The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(2-Amino-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-mercaptophenyl)propan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups allow it to form covalent bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. The ketone group can also participate in various chemical reactions, further contributing to its biological effects.
Comparación Con Compuestos Similares
1-(2-Amino-4-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
2-Amino-4-mercaptophenylacetic acid: Similar in structure but lacks the ketone group, leading to different chemical reactivity and biological activity.
4-Mercaptophenylpropan-2-one: Lacks the amino group, resulting in different chemical properties and applications.
2-Amino-4-mercaptophenylmethanol:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11NOS |
|---|---|
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
1-(2-amino-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NOS/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4,10H2,1H3 |
Clave InChI |
IIDZEGFXPNBWLI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



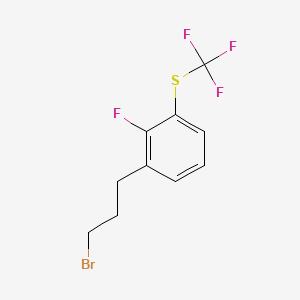
![Sodium;12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate](/img/structure/B14060388.png)
![[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060399.png)
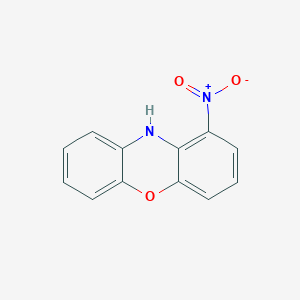
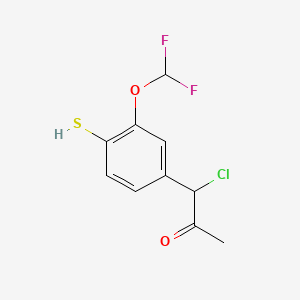
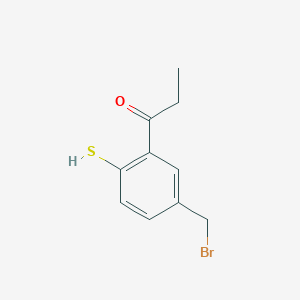
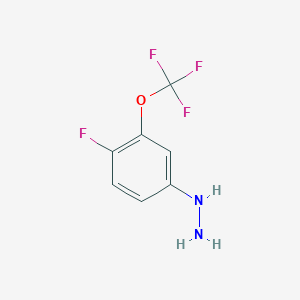
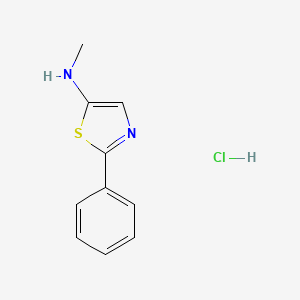

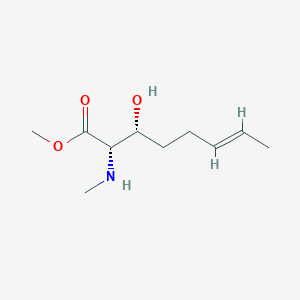

![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)

